trans-2-Hexenyl propionate
Description
Contextualization within Green Leaf Volatiles (GLVs) and Plant Volatile Organic Compounds (VOCs) Research
(E)-2-Hexenyl propionate (B1217596) is a member of a class of compounds known as Green Leaf Volatiles (GLVs). GLVs are C6 compounds, including aldehydes, alcohols, and esters, that are synthesized by plants, particularly in response to mechanical damage or stress. mdpi.comacs.org These compounds are responsible for the characteristic "green" smell of freshly cut grass and damaged leaves. mdpi.com
The biosynthesis of GLVs, including (E)-2-hexenyl propionate, occurs through the lipoxygenase (LOX) pathway. mdpi.comfrontiersin.org This pathway is initiated by the oxidation of fatty acids, such as linolenic and linoleic acids. mdpi.com A series of enzymatic reactions then convert these fatty acids into various C6 aldehydes and alcohols. mdpi.com For instance, (E)-2-hexenal can be converted to (E)-2-hexenol, which is then esterified to form (E)-2-hexenyl propionate. mdpi.com
Plant Volatile Organic Compounds (VOCs) encompass a wide array of chemical compounds that plants release into the atmosphere. These compounds play crucial roles in plant defense, pollination, and communication. GLVs, including (E)-2-hexenyl propionate, constitute a significant portion of the total biogenic VOC emissions, especially after plant wounding. mdpi.com
Significance in Chemical Ecology and Environmental Sciences
In the realm of chemical ecology, (E)-2-hexenyl propionate and other GLVs are vital signaling molecules. They can act as deterrents to herbivores and attract natural enemies of those herbivores, thus playing a role in indirect plant defense. mdpi.com For example, some insects, like the ambrosia beetle Gnathotrichus sulcatus, have been shown to be repelled by certain GLVs, which can disrupt their response to aggregation pheromones. researchgate.net
From an environmental science perspective, the emission of GLVs, including (E)-2-hexenyl propionate, has a direct impact on air quality. acs.org Once released into the atmosphere, these volatile compounds can react with oxidants such as ozone, hydroxyl radicals (OH), and nitrate (B79036) radicals (NO3). acs.org These reactions contribute to the formation of secondary organic aerosols and can influence atmospheric chemistry. The atmospheric reactions of GLVs are a significant area of research, with studies focusing on their reaction rates and the products formed. acs.org
Overview of Current Research Trajectories
Current research on (E)-2-hexenyl propionate is multifaceted, exploring its biosynthesis, ecological functions, and atmospheric fate. One area of investigation is the detailed characterization of the enzymatic pathways leading to its formation in different plant species. uva.nl
Another significant research direction is its role in plant-insect interactions. uva.nl Studies are examining how specific isomers of GLVs, including (E)-2-hexenyl propionate, influence the behavior of various insects, both pests and beneficial predators. researchgate.netannualreviews.org This research has potential applications in developing novel pest management strategies.
Furthermore, atmospheric chemists are actively studying the ozonolysis and photochemical oxidation of (E)-2-hexenyl propionate and other GLVs to better understand their impact on air quality and climate. acs.org The kinetics and mechanisms of these reactions are crucial for developing accurate atmospheric models. acs.org
Recent research has also explored novel applications of related compounds, such as using hexenyl propionate cross-links to stabilize the α-helical conformations of short peptides, which could be valuable in designing peptide-based drugs. koreascience.kr
Interactive Data Table: Properties of (E)-2-Hexenyl Propionate
| Property | Value | Reference |
| Molecular Formula | C9H16O2 | scbt.com |
| Molecular Weight | 156.22 g/mol | |
| CAS Number | 53398-80-4 | |
| Appearance | Colorless clear liquid (est) | thegoodscentscompany.com |
| Odor Profile | Fruity, green, apple, banana, tropical | chemicalbull.com |
| Flash Point | 65.56 °C | thegoodscentscompany.com |
Structure
3D Structure
Properties
IUPAC Name |
[(E)-hex-2-enyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWKTEHEFDVAQS-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886051 | |
| Record name | (E)-2-Hexenyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fruity, ripe apple-pear aroma | |
| Record name | trans-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 °C. @ 20.00 mm Hg | |
| Record name | trans-2-Hexenyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in fats; Insoluble in water, Soluble (in ethanol) | |
| Record name | trans-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.885-0.895 | |
| Record name | trans-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
53398-80-4 | |
| Record name | trans-2-Hexenyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53398-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexenyl propionate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexen-1-ol, 1-propanoate, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-2-Hexenyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-hex-2-enyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-HEXENYL PROPIONATE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3851R4663 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | trans-2-Hexenyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biogenic Emission Studies
Quantitative Analysis of Biogenic Emissions
To understand the role of trans-2-Hexenyl propionate (B1217596), researchers employ specific techniques to collect and measure its emission from plants.
A primary method for analyzing volatile compounds like trans-2-Hexenyl propionate is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). nih.govredalyc.org This technique involves collecting the volatile compounds present in the space immediately surrounding the plant tissue (the headspace).
In a typical procedure for strawberry analysis, a sample is placed in a sealed vial, and a specialized fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatiles. nih.govsemanticscholar.org The fiber is then inserted into a gas chromatograph, where the compounds are thermally desorbed, separated, and identified by the mass spectrometer. nih.gov
Several factors can influence the rate at which plants emit this compound.
Developmental Stage: As noted with strawberries, the stage of fruit ripeness is a critical factor determining the quantity of the compound produced. nih.govsemanticscholar.org
Environmental Stress: Abiotic stresses and biotic threats, such as herbivore attacks, trigger a defense response in plants like the tomato, leading to an increased emission of this and other green leaf volatiles. mdpi.compreprints.org
Genetic Factors: The genetic makeup of the plant plays a significant role. For example, research on strawberries where the expression of the 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) gene was suppressed (FaHMGRi) showed a different volatile profile, including altered levels of this compound, compared to control plants. nih.gov
Data Tables
Table 1: Relative Abundance of trans-2-Hexen-1-ol (B124871) propionate in 'Candonga' Strawberries at Different Ripening Stages
This table shows the mean relative peak area and standard deviation (SD) of trans-2-Hexen-1-ol propionate at three distinct harvest times for red-ripe strawberries, as analyzed by HS-SPME/GC-MS. Data sourced from Cozzolino et al. (2021). nih.gov
| Ripening Stage | Mean Relative Peak Area | Standard Deviation (SD) |
| Red-H1 | 93.04 | 4.49 |
| Red-H2 | 91.79 | 4.51 |
| Red-H3 | 91.15 | 4.72 |
Biosynthetic Pathways and Enzymatic Mechanisms
Elucidation of Precursor Compounds and Metabolic Routes
The synthesis of trans-2-Hexenyl propionate (B1217596) relies on the generation of its two primary precursors: trans-2-hexenol and an activated form of propionic acid, typically propionyl-CoA. These precursors are derived from distinct metabolic pathways.
The six-carbon alcohol precursor, trans-2-hexenol, is a classic example of a Green Leaf Volatile (GLV) produced via the lipoxygenase (LOX) pathway. researchgate.net This pathway is typically initiated in response to tissue damage, such as from herbivory or mechanical wounding. researchgate.netuky.edu
The process begins with polyunsaturated fatty acids, primarily linolenic acid (C18:3), which are released from plant cell membranes by lipases. uky.edu The LOX pathway proceeds through the following key steps:
Oxygenation : The enzyme lipoxygenase (LOX) incorporates molecular oxygen into the fatty acid chain. Specifically, 13-lipoxygenase acts on linolenic acid to produce (13S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT). uky.edumdpi.com This initial step is crucial as the majority of plant LOXs exhibit a preference for producing the (S)-diastereoisomer. mdpi.com
Cleavage : The fatty acid hydroperoxide is then cleaved by the enzyme hydroperoxide lyase (HPL). The action of 13-HPL on 13-HPOT results in the formation of a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid. uky.edumdpi.com
Isomerization and Reduction : The highly unstable (Z)-3-hexenal can spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal, commonly known as trans-2-hexenal (B146799). uky.edumdpi.com This aldehyde is then reduced to its corresponding alcohol, trans-2-hexenol, by the action of alcohol dehydrogenase (ADH). nih.govfrontiersin.org
The second precursor, propionyl-CoA, is derived from various metabolic sources, including the catabolism of certain amino acids (such as isoleucine, valine, and methionine) and the β-oxidation of odd-chain fatty acids. nih.govnih.gov
Table 1: Key Enzymes and Reactions in the Biosynthesis of trans-2-Hexenol
| Enzyme | Abbreviation | Precursor(s) | Product(s) | Metabolic Step |
|---|---|---|---|---|
| Lipoxygenase | LOX | Linolenic Acid, O₂ | 13-Hydroperoxyoctadecatrienoic Acid (13-HPOT) | Fatty Acid Oxygenation |
| Hydroperoxide Lyase | HPL | 13-HPOT | (Z)-3-Hexenal | Hydroperoxide Cleavage |
| Isomerase (or spontaneous) | - | (Z)-3-Hexenal | (E)-2-Hexenal (trans-2-Hexenal) | Aldehyde Isomerization |
| Alcohol Dehydrogenase | ADH | (E)-2-Hexenal | (E)-2-Hexenol (trans-2-Hexenol) | Aldehyde Reduction |
The LOX pathway, responsible for generating the precursors of trans-2-Hexenyl propionate, is a major branch of the broader oxylipin metabolism. researchgate.netnih.gov Oxylipins are a diverse family of oxygenated fatty acid derivatives that play critical roles in plant development, defense, and signaling. nih.govtandfonline.com
The same 13-hydroperoxide (13-HPOT) intermediate that is cleaved by HPL to produce C6 volatiles can also be shunted into other enzymatic pathways. mdpi.comtandfonline.com For instance, the enzyme allene (B1206475) oxide synthase (AOS) converts 13-HPOT into an unstable allene oxide, which is the committed step in the biosynthesis of jasmonates, a class of phytohormones crucial for regulating plant defense against insects and pathogens. mdpi.comfrontiersin.org Therefore, the production of trans-2-hexenol is metabolically linked to the synthesis of other vital defense compounds, with enzymes like HPL and AOS competing for the same substrate at a key branch point in the oxylipin pathway. tandfonline.comresearchgate.net
Fatty Acid Oxidation Pathways (e.g., Lipoxygenase Pathway)
Enzymatic Biotransformations
The final step in the formation of this compound is the covalent joining of its alcohol and acyl-CoA precursors. This reaction is catalyzed by a specific class of enzymes.
The synthesis of volatile esters, including this compound, is primarily catalyzed by alcohol acyltransferases (AATs). nih.govfrontiersin.org These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor (like propionyl-CoA) to an alcohol acceptor (like trans-2-hexenol). nih.gov AATs are considered to catalyze the final, decisive step in the formation of many fruit flavor esters. nih.govfrontiersin.org
Research has shown that the activity and expression of AAT enzymes often correlate directly with the production of esters during fruit ripening. frontiersin.orgnih.gov For example, studies in apricot and pepper have demonstrated that specific AAT genes, such as PaAAT1 in apricot, are responsible for the production of C6 esters like hexenyl acetate (B1210297). frontiersin.orgnih.gov Transient overexpression of the PaAAT1 gene in apricot fruit led to a significant increase in the production of C6 acetates, confirming its function. frontiersin.org
While AATs synthesize esters, the net accumulation of these volatile compounds can also be influenced by the activity of carboxylesterases (CXEs), which catalyze the reverse reaction—the hydrolysis of esters back into their constituent alcohol and acid. nih.govmdpi.com Therefore, the final concentration of this compound in a plant tissue is the result of a delicate balance between its synthesis by AATs and its potential degradation by CXEs. nih.govresearchgate.net
Table 2: Examples of Characterized Plant Alcohol Acyltransferases (AATs)
| Enzyme/Gene | Source Organism | Alcohol Substrates | Acyl-CoA Substrates | Primary Ester Products | Reference |
|---|---|---|---|---|---|
| PaAAT1 | Apricot (Prunus armeniaca) | Hexenol, (E)-2-Hexenol, (Z)-3-Hexenol | Acetyl-CoA | Hexenyl acetate, (E)-2-Hexenyl acetate, (Z)-3-Hexenyl acetate | frontiersin.org |
| AAT1 | Pepper (Capsicum spp.) | Various alcohols | Various acyl-CoAs | Multiple volatile esters | nih.gov |
| Cm-AAT1 | Melon (Cucumis melo) | Various alcohols, including sulfur-containing | Various acyl-CoAs | Thioether esters and other volatile esters | acs.org |
| MdAAT1 | Apple (Malus domestica) | Propanol, Butanol | 2-Methylbutanoyl-CoA, Propionyl-CoA | Propyl/Butyl 2-methylbutanoate, Propyl propanoate | nih.gov |
The biosynthesis of this compound is inherently stereospecific. The "trans" (or E) configuration refers to the geometry around the double bond in the hexenyl moiety. This specific stereochemistry is a direct result of the enzymes involved in the biosynthetic pathway.
The process begins with the stereospecific action of 13-lipoxygenase, which produces the 13S-hydroperoxide. mdpi.com Following cleavage by HPL, the initial product is (Z)-3-hexenal. The crucial step for determining the final stereochemistry is the isomerization of (Z)-3-hexenal to (E)-2-hexenal. mdpi.com While this can occur spontaneously, it is often facilitated by an isomerase enzyme, ensuring the efficient production of the trans isomer. Subsequent reduction by ADH and esterification by AAT preserve this configuration, ultimately yielding this compound. The absence of significant amounts of the cis isomer in many natural volatile profiles suggests a high degree of enzymatic control over this isomerization step. nih.gov
Characterization of Esterases and Alcohol Acyltransferases Involved in Ester Formation
Genetic Regulation of Volatile Biosynthesis
The production of volatile compounds like this compound is tightly regulated at the genetic level. The biosynthesis is often controlled by the developmental stage of the plant tissue (e.g., fruit ripening) and in response to external stimuli like wounding or pathogen attack. nih.govoup.com
This regulation occurs primarily at the level of gene transcription. nih.gov Studies have shown that the expression levels of key structural genes—such as those encoding LOX, HPL, ADH, and particularly AAT—are often the rate-limiting factor for volatile production. nih.govoup.com For instance, the increase in ester production during the ripening of climacteric fruits is frequently linked to a sharp, ethylene-induced upregulation of AAT gene expression. oup.com
The expression of these biosynthetic genes is controlled by a network of transcription factors (TFs), which can be activated by developmental cues or stress-related signaling pathways. scispace.commdpi.com Furthermore, the emission of some volatiles follows a circadian rhythm, which is also controlled by the transcriptional regulation of key biosynthetic genes by the plant's internal clock. mdpi.com The complexity of these regulatory networks allows plants to precisely control the timing and quantity of volatile emissions to suit specific ecological or developmental needs. scispace.com
Table 3: Genes in the this compound Biosynthetic Pathway
| Gene Family | Enzyme Coded | Role in Pathway |
|---|---|---|
| LOX | Lipoxygenase | Initiates the pathway by oxygenating fatty acids. frontiersin.org |
| HPL | Hydroperoxide Lyase | Cleaves fatty acid hydroperoxides to form C6 aldehydes. frontiersin.org |
| ADH | Alcohol Dehydrogenase | Reduces C6 aldehydes to their corresponding alcohols. frontiersin.org |
| AAT | Alcohol Acyltransferase | Catalyzes the final esterification step to form the ester. nih.govfrontiersin.org |
Transcriptomic and Proteomic Analyses of Biosynthetic Enzymes
Transcriptomic and proteomic studies have been instrumental in identifying the specific genes and enzymes that regulate the production of volatile esters, including those structurally related to this compound. By analyzing the expression of genes and the abundance of proteins in aromatic fruits, researchers have pinpointed key enzymatic players.
Alcohol acyltransferases (AATs) are the rate-limiting enzymes for the biosynthesis of many esters. frontiersin.org In apricot (Prunus armeniaca), a genome-wide scan identified three AAT genes (PaAAT1, PaAAT2, and PaAAT3). frontiersin.orgnih.gov Transcriptomic analysis revealed that the expression of PaAAT1 increased sharply during fruit ripening, which correlated with the abundance of C6 esters like (E)-2-hexenyl acetate. frontiersin.orgnih.govresearchgate.net This suggests that an orthologous AAT enzyme is responsible for the synthesis of this compound by utilizing trans-2-hexenol and propanoyl-CoA as substrates.
Similar research in pepper (Capsicum) identified four differentially expressed AAT genes (AAT1, AAT2, AAT3, and AAT4) that were highly expressed during early fruit development, coinciding with the accumulation of various esters, including the related compound trans-2-hexenyl butyrate. frontiersin.orgfrontiersin.org
In strawberry (Fragaria × ananassa), a combined metabolomic and transcriptomic analysis revealed a correlation between the expression of the 3-hydroxy-3-methylglutaryl CoA reductase gene (FaHMGR) and the levels of this compound. nih.gov While HMGR is a rate-limiting enzyme in the terpenoid biosynthesis pathway, its modulation evidently has broader effects on the plant's metabolome, influencing the formation of this C9 ester. nih.gov Furthermore, studies have identified carboxylesterases (CXEs) in strawberry, such as FaCXE2 and FaCXE3, which can hydrolyze hexenyl esters back into their alcohol precursors, indicating a mechanism for regulating the net accumulation of these volatile compounds. mdpi.com
| Enzyme/Gene | Organism | Analytical Method | Key Findings | Reference(s) |
| PaAAT1 | Apricot (Prunus armeniaca) | Transcriptomics | Expression sharply increased during ripening, consistent with the production of C6 esters like (E)-2-hexenyl acetate. | frontiersin.orgnih.govresearchgate.net |
| AAT1-4 | Pepper (Capsicum sp.) | Transcriptomics | Genes were differentially expressed and highly transcribed during early fruit development, ensuring the accumulation of esters like trans-2-hexenyl butyrate. | frontiersin.orgfrontiersin.org |
| FaHMGR | Strawberry (Fragaria × ananassa) | Transcriptomics & Metabolomics | Expression levels correlated with the abundance of this compound. | nih.gov |
| FaCXE2, FaCXE3 | Strawberry (Fragaria × ananassa) | Proteomics & Enzyme Assays | Proteins demonstrated the ability to hydrolyze hexenyl acetates, regulating the net accumulation of volatile esters. | mdpi.com |
Gene Editing Approaches to Modulate Production
The targeted genetic modification of biosynthetic pathways offers a powerful tool for altering the aromatic profiles of plants and microorganisms. While direct gene editing of this compound synthesis is not widely documented, studies on closely related esters have demonstrated the viability of this approach. These methods primarily involve the overexpression or silencing of key enzyme-encoding genes, particularly alcohol acyltransferases (AATs).
In one notable study, the transient overexpression of the PaAAT1 gene in apricot fruit led to a significant decrease in the levels of precursor C6 alcohols, including (E)-2-hexenol, and a corresponding increase in the production of their acetate ester derivatives. frontiersin.orgnih.govresearchgate.net This demonstrates that enhancing the expression of a single AAT gene can effectively redirect metabolic flux towards ester formation.
Conversely, gene silencing provides a method to reduce or eliminate the production of specific compounds. In strawberry, the use of RNA interference (RNAi) to silence the FaHMGR gene resulted in altered levels of this compound, confirming the gene's role in modulating the synthesis of this compound. nih.gov Additionally, the transient overexpression of carboxylesterase genes (FaCXE2 and FaCXE3) in strawberry fruit led to a significant decrease in the content of volatile esters, showcasing a method to modulate aroma by enhancing the degradation pathway. mdpi.com
These studies serve as a proof-of-concept for how gene editing technologies, such as CRISPR-Cas9, could be applied to precisely control the production of this compound. By upregulating a specific AAT with a high affinity for trans-2-hexenol and propanoyl-CoA, or by down-regulating competing pathways or degradation enzymes, it is theoretically possible to enhance the yield of this specific flavor compound.
| Gene | Organism | Genetic Approach | Effect on Volatile Compounds | Reference(s) |
| PaAAT1 | Apricot (Prunus armeniaca) | Transient Overexpression | Decreased C6 alcohol levels and significantly increased the corresponding C6 acetate esters. | frontiersin.orgnih.govresearchgate.net |
| FaHMGR | Strawberry (Fragaria × ananassa) | RNA Interference (Silencing) | Altered the accumulation of this compound. | nih.gov |
| FaCXE2, FaCXE3 | Strawberry (Fragaria × ananassa) | Transient Overexpression | Significantly decreased the content of volatile esters, including hexenyl acetates. | mdpi.com |
Chemical Ecological Roles and Interspecies Interactions
Role in Plant-Insect Chemical Communication
While trans-2-Hexenyl propionate (B1217596) has been identified as a volatile compound in some plants, such as the rhizomes of Boesenbergia rotunda nih.gov, its direct role in mediating communication between plants and insects is not well-established in the scientific literature.
Mediating Insect Olfactory Perception
Detailed studies on how insect olfactory systems perceive trans-2-Hexenyl propionate are not available. The compound is sometimes included in large-scale screenings of odorants against the insect olfactory system, for example in Drosophila melanogaster (fruit fly), but specific and detailed response data are not published in a manner that allows for a thorough analysis. core.ac.ukuni-konstanz.de
Electrophysiological Responses (e.g., Electroantennography (EAG))
No specific, publicly available electroantennography (EAG) or other electrophysiological study data were found that document the responses of any insect species specifically to this compound.
Olfactory Receptor Neuron Activation Profiles
There is no available research detailing the activation profiles of specific olfactory receptor neurons (ORNs) in response to stimulation by this compound.
Behavioral Responses in Insects (e.g., attraction, deterrence, oviposition modulation)
While general sources suggest that the behavioral roles of this compound have been explored smolecule.com, verifiable, peer-reviewed scientific studies providing specific data on its role as an attractant, repellent, or modulator of behaviors like oviposition in any insect species could not be located.
Synergistic and Antagonistic Interactions with Insect Pheromones and Other Plant Volatiles
No documented research was found that investigates the synergistic or antagonistic effects of this compound when combined with insect pheromones or other plant volatile organic compounds.
Contribution to Plant Defense Mechanisms
This compound is an active component in plant defense systems, contributing to both direct and indirect defense strategies. nih.gov
The release of this compound and other green leaf volatiles serves as a rapid response to tissue damage. mdpi.com This chemical emission acts as a signal, indicating stress and the presence of herbivores. nih.gov
When a plant is wounded, it initiates the lipoxygenase (LOX) pathway, which converts fatty acids into various C6 GLVs. mdpi.com These volatile signals can have effects both within the emitting plant and on neighboring plants. This phenomenon, sometimes referred to as "plant communication," can prime the defenses of undamaged plants or undamaged parts of the same plant. mdpi.com Plants exposed to these signals may exhibit a faster and stronger defense response when subsequently attacked. mdpi.com This priming can involve the increased production of defense-related compounds like jasmonic acid and sesquiterpenes. mdpi.com
A study on tomato plants (Solanum lycopersicum) subjected to combined abiotic stress (drought and nitrogen deficiency) and herbivory by Tuta absoluta larvae identified (2E)-2-hexenyl propionate as one of the GLVs released. This release is part of a broader defensive strategy against herbivory and pathogenic threats. nih.gov
Table 1: Volatile Organic Compounds (VOCs) Released by Tomato Plants Under Combined Stress
This table summarizes the key green leaf volatiles, including (2E)-2-hexenyl propionate, that were identified in a study involving tomato plants under combined abiotic and herbivory stress.
| Compound Class | Specific Compound | Observed Role in Study |
| Green Leaf Volatile (Alcohol) | (E)-2-hexen-1-ol | Released in response to stress conditions for plant defense. nih.gov |
| Green Leaf Volatile (Ester) | (2E)-2-Hexenyl propionate | Released in response to stress conditions for plant defense. nih.gov |
| Green Leaf Volatile (Ester) | Hexyl propionate | Released in response to stress conditions for plant defense. nih.gov |
A key indirect defense mechanism employed by plants is the release of herbivore-induced plant volatiles (HIPVs) to attract the natural enemies of the attacking herbivores. usp.brcsic.es This "cry for help" can recruit predators and parasitoids, which then reduce the herbivore pressure on the plant. mdpi.comusp.br
While direct studies detailing the specific recruitment of natural enemies by this compound are specific, the role of the broader class of C6 green leaf volatiles in this process is well-documented. mdpi.comusp.br For instance, related compounds from the GLV family are known to attract beneficial insects. Field studies using synthetic HIPVs have demonstrated the attractiveness of these compounds to various predators and parasitoids.
A field evaluation of synthetic HIPVs demonstrated that structurally related compounds are effective attractants for beneficial insects. For example, trans-2-hexen-1-al was found to attract the bigeyed bug, Geocoris pallens, a known predator. researchgate.net Another related GLV, cis-3-hexen-1-ol, attracted the predatory minute pirate bug, Orius tristicolor, and various parasitic wasps. researchgate.net These findings suggest that the trans-2-hexenyl moiety is a significant chemical cue for natural enemies.
Table 2: Attraction of Natural Enemies to Structurally Related Green Leaf Volatiles
This table presents findings from field studies on the attraction of beneficial insects to synthetic green leaf volatiles that are structurally similar to this compound.
| Synthetic Volatile | Attracted Natural Enemy | Family | Functional Group |
| trans-2-Hexen-1-al | Geocoris pallens | Geocoridae | Predator |
| cis-3-Hexen-1-ol | Orius tristicolor | Anthocoridae | Predator |
| cis-3-Hexen-1-ol | Anagrus daanei | Mymaridae | Parasitoid |
| cis-3-Hexen-1-ol | Various species | Braconidae | Parasitoid |
Source: Data compiled from a field evaluation of synthetic herbivore-induced plant volatiles. researchgate.net
Signaling Stress and Herbivory
Interactions in Plant-Microbe Systems
The role of this compound extends to plant-microbe interactions, where it contributes to defense against pathogens. nih.gov Research indicates that certain GLVs possess antimicrobial properties that can act against both bacteria and fungi. smolecule.com
The release of this compound under stress conditions is recognized as a defense mechanism against bacterial and fungal pathogens. nih.gov Studies on related C6 aldehydes, such as (E)-2-hexenal, have shown their effectiveness in reducing post-harvest mold infections on fruits like strawberries. mdpi.com The emission of (E)-2-hexenal has also been noted in trees as a specific response to bacterial pathogenesis. mdpi.com This suggests that the C6 backbone, characteristic of this compound, is fundamental to its role in mediating plant-microbe defensive interactions.
Atmospheric Chemistry and Environmental Fate
Gas-Phase Degradation Kinetics
The primary removal pathways for trans-2-Hexenyl propionate (B1217596) in the troposphere are gas-phase reactions with key atmospheric oxidants: ozone (O₃), the hydroxyl radical (OH), and the nitrate (B79036) radical (NO₃). The kinetics of these reactions determine the compound's atmospheric lifetime.
The reaction of trans-2-Hexenyl propionate with ozone proceeds via the Criegee mechanism, which is characteristic of the ozonolysis of alkenes. mdpi.com The ozone molecule adds across the carbon-carbon double bond to form an unstable primary ozonide. This intermediate rapidly decomposes into two sets of products: a carbonyl and a Criegee intermediate. For this compound, this decomposition is expected to yield butanal and a C2 Criegee intermediate with a propionate group, or propanal and a C3 Criegee intermediate.
While direct experimental data for the ozonolysis of this compound is scarce, the rate constant for its isomer, cis-3-hexenyl propionate, has been measured. rsc.org Furthermore, extensive data exists for the structurally similar compound trans-2-hexenal (B146799), which can serve as a valuable proxy for understanding the atmospheric behavior of the title compound. acs.orgnih.gov
Interactive Table: Ozonolysis Rate Constants at ~298 K
| Compound | Rate Constant (kO₃) (cm³ molecule⁻¹ s⁻¹) | Notes | Source |
|---|---|---|---|
| cis-3-Hexenyl propionate | (7.62 ± 0.88) × 10⁻¹⁷ | Isomer of the title compound. | rsc.org |
| trans-2-Hexenal | (1.28 ± 0.28) × 10⁻¹⁸ | Structural analog (aldehyde). | acs.orgnih.gov |
| trans-2-Hexenal | (1.37 ± 0.03) × 10⁻¹⁸ | Structural analog (aldehyde). | acs.orgnih.gov |
| trans-2-Hexenal | (1.52 ± 0.19) × 10⁻¹⁸ | Structural analog (aldehyde). | acs.orgnih.gov |
| trans-2-Hexenal | (2.0 ± 1.0) × 10⁻¹⁸ | Structural analog (aldehyde). | acs.orgnih.gov |
During the day, the hydroxyl (OH) radical is the most significant atmospheric oxidant. The reaction with this compound can proceed via two main pathways: OH addition to the C=C double bond, which is typically dominant for unsaturated compounds, and H-atom abstraction from the C-H bonds of the alkyl chain. nih.govresearchgate.net At night, especially in polluted environments, the nitrate (NO₃) radical becomes a key oxidant, reacting primarily through addition to the double bond. acs.orgmdpi.com
Direct kinetic data for this compound's reactions with OH and NO₃ radicals are not available in the literature. However, data from structurally analogous compounds, such as trans-2-hexenyl acetate (B1210297) and trans-2-hexenal, provide reliable estimates for its reactivity. The rate constant for the reaction of OH with (E)-2-hexenyl acetate, which differs from the title compound only by a single methylene (B1212753) group in the ester moiety, is considered a very close proxy. researchgate.net
Interactive Table: OH and NO₃ Radical Rate Constants at ~298 K
| Reactant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Notes | Source |
|---|---|---|---|
| OH Radical | |||
| (E)-2-Hexenyl acetate | (6.88 ± 1.41) × 10⁻¹¹ | Close structural analog (ester). | researchgate.net |
| trans-2-Hexenal | (4.41 ± 0.94) × 10⁻¹¹ | Structural analog (aldehyde). | acs.org |
| NO₃ Radical | |||
| cis-3-Hexenyl acetate | (2.46 ± 0.75) × 10⁻¹³ | Isomer of analog (ester). | nih.govresearchgate.net |
Ozonolysis Reaction Pathways and Rate Constants
Formation of Atmospheric Oxidation Products
The atmospheric oxidation of this compound leads to the formation of a variety of smaller, more oxidized volatile compounds and, potentially, less volatile products that can partition to the aerosol phase.
Based on the Criegee mechanism for ozonolysis, the cleavage of the double bond in this compound is expected to produce two primary carbonyl compounds: butanal and propanoic 2-oxoethyl ester (glyoxylic acid propionate).
Detailed product studies on the ozonolysis of the analog trans-2-hexenal have identified butanal and glyoxal (B1671930) as the major carbonyl products. acs.orgnih.gov Significantly, theoretical studies on this reaction also point to the formation of a secondary ozonide as a principal first-generation product, accounting for nearly half of the product yield. acs.orgnih.gov This secondary ozonide is formed from the recombination of the Criegee intermediate and the carbonyl product within the solvent cage. nih.gov It is highly probable that a similar pathway exists for this compound, leading to the formation of a corresponding secondary ozonide.
Secondary Organic Aerosols (SOA) are formed in the atmosphere when volatile organic compounds are oxidized to form lower-volatility products that can condense to form particles. scholaris.cacopernicus.org While specific SOA yield data for this compound has not been reported, compounds within the Green Leaf Volatiles (GLV) class are recognized as effective SOA precursors. mdpi.com
Identification of Primary Carbonyl Products and Secondary Ozonides
Atmospheric Lifetime and Regional/Global Environmental Impact
The atmospheric lifetime (τ) of this compound is determined by its degradation rate constants and the ambient concentrations of the respective oxidants. It is calculated as τ = 1/(k[X]), where k is the reaction rate constant and [X] is the average atmospheric concentration of the oxidant.
Using the rate constants from the closest structural analogs, we can estimate the lifetime of this compound. The rapid reaction with the OH radical indicates a very short atmospheric lifetime, on the order of hours. This implies that the compound will be removed from the atmosphere relatively close to its emission source.
Interactive Table: Estimated Atmospheric Lifetimes of this compound
| Oxidant | Assumed Concentration (molecules cm⁻³) | Proxy Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Estimated Lifetime (τ) |
|---|---|---|---|
| OH Radical | 1.5 × 10⁶ (24-hr avg) | 6.88 × 10⁻¹¹ | ~2.7 hours |
| Ozone (O₃) | 7.0 × 10¹¹ (24-hr avg) | 7.62 × 10⁻¹⁷ | ~21.7 days |
| NO₃ Radical | 5.0 × 10⁸ (12-hr avg) | 2.46 × 10⁻¹³ | ~2.2 hours |
Note: Lifetimes are calculated using rate constants from proxy compounds ((E)-2-hexenyl acetate* for OH, cis-3-hexenyl propionate for O₃, and cis-3-hexenyl acetate for NO₃) and typical global average oxidant concentrations. Actual lifetimes will vary with local atmospheric conditions.*
The short atmospheric lifetime of this compound suggests its direct global impact is minimal. However, its rapid degradation contributes to regional air quality issues. The oxidation process can lead to the formation of ground-level ozone and contributes to the formation of secondary organic aerosol (SOA), which has implications for both regional climate and human health. mdpi.comcopernicus.org
Advanced Analytical Methodologies for Characterization
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating trans-2-Hexenyl propionate (B1217596) from complex matrices, such as food and fragrance samples, enabling its accurate identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like trans-2-Hexenyl propionate. In a typical GC-MS analysis, the compound is separated from other volatile components on a capillary column, often with a non-polar or semi-polar stationary phase. For instance, in studies of strawberry aroma, a TRACE 1310 gas chromatograph coupled to a TSQ 9000 triple quadrupole mass spectrometer has been used, with a column temperature program starting at 50°C and ramping up to 250°C. tum.de
Qualitative analysis is achieved by comparing the retention time of the analyte with that of a known standard and by interpreting its mass spectrum. The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern that serves as a chemical fingerprint. Quantitative analysis can be performed by measuring the area of the chromatographic peak and comparing it to a calibration curve generated from standards or by using an internal standard, such as 3-nonanone. nih.gov
Table 1: Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Ion Fragment | Relative Abundance |
| 67 | [C₅H₇]⁺ (Hexenyl cation) | Base Peak |
| 57 | [C₂H₅CO]⁺ (Propionyl cation) | Significant |
| 41 | [C₃H₅]⁺ (Allyl cation) | Prominent |
| 29 | [C₂H₅]⁺ (Ethyl cation) | Significant |
Data derived from the interpretation of standard mass spectra.
Headspace gas chromatography-ion mobility spectrometry (HS-GC-IMS) is an increasingly popular technique for the rapid analysis of volatile organic compounds (VOCs) in food and beverages. mdpi.comnih.gov This method combines the separation power of gas chromatography with the high sensitivity and speed of ion mobility spectrometry. While specific studies on this compound using HS-GC-IMS are not widely documented, the technique is well-suited for the analysis of esters in complex headspace samples. mdpi.commdpi.com The sample is incubated in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC-IMS system. nih.gov The GC provides an initial separation based on volatility and column interaction, after which the ions are separated in the IMS drift tube based on their size, shape, and charge. mdpi.com This dual separation provides a two-dimensional fingerprint of the sample's volatile profile, enhancing the ability to resolve and identify individual components. nih.gov
For highly complex samples where co-elution can be a problem even with high-resolution capillary GC, advanced hyphenated techniques like comprehensive two-dimensional gas chromatography (GCxGC) offer superior separation power. mdpi.com In GCxGC, two columns of different selectivity are connected in series via a modulator. nih.gov This setup allows for a much greater peak capacity and the separation of compounds that would otherwise overlap in a one-dimensional GC analysis. mdpi.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS becomes a powerful tool for the untargeted analysis of volatile metabolites in complex matrices like wine, potentially allowing for the detailed characterization of esters such as this compound. mdpi.companomix.com
Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS)
Spectroscopic Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules, including the precise determination of stereochemistry.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. tum.de For this compound (C₉H₁₆O₂), HRMS can distinguish it from other compounds with the same nominal mass but different elemental formulas. In a non-targeted metabolomics study, this compound was listed as a metabolite identified through such advanced mass spectrometry techniques. tum.de The analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments on an HRMS instrument would yield further structural information. By isolating the molecular ion and subjecting it to collision-induced dissociation, a detailed fragmentation tree can be constructed, confirming the connectivity of the atoms within the molecule.
High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis
Retention Index and Library Matching for Identification
Gas chromatography (GC) is a primary technique for separating volatile compounds. The retention index (RI) is a standardized measure of a compound's elution time from a GC column relative to a series of n-alkane standards. This value is more reproducible between different instruments and laboratories than the raw retention time. The Kovats Retention Index is a widely used system for non-polar columns. nih.gov The identification of this compound in complex mixtures, such as essential oils, is often achieved by comparing its experimentally determined retention index with published values. ukm.my For instance, in an analysis of Zingiberaceae species essential oils, trans-2-Hexenyl n-propionate was identified with a retention index of 1085. ukm.my
Library matching is a crucial step in the identification process following chromatographic separation, especially when coupled with mass spectrometry (GC-MS). After a compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a pattern of fragment ions and their relative abundances, which is highly characteristic of the compound's structure. This experimental mass spectrum is then compared against extensive databases or libraries of known spectra, such as the Wiley or NIST libraries. ukm.myresearchgate.net A high degree of similarity, or "match," between the experimental spectrum and a library spectrum provides strong evidence for the compound's identity. This technique is routinely used for the identification of volatile organic compounds (VOCs) in various samples, including those from plants and fruits. researchgate.netfmach.it
Table 1: Reported Retention Index for this compound
| Retention Index | Analytical Method | Source |
| 1085 | GC-MS | ukm.my |
Chemical Synthesis and Derivatization for Research Applications
Laboratory Synthesis Pathways for Controlled Production
The primary method for synthesizing trans-2-hexenyl propionate (B1217596) is through esterification, a well-established chemical reaction. This process typically involves the reaction of an alcohol with a carboxylic acid or its derivative.
Esterification Reactions and Optimization
The most direct route to trans-2-hexenyl propionate is the esterification of trans-2-hexen-1-ol (B124871) with propionic acid. smolecule.com This reaction is typically catalyzed by an acid. To enhance the reaction rate and yield, more reactive derivatives of propionic acid, such as propanoyl chloride or propionic anhydride, can be used in place of the carboxylic acid. chemsrc.com The use of these acylating agents often necessitates the presence of a base to neutralize the acidic byproduct, such as hydrogen chloride or acetic acid.
Another common strategy is transesterification, where an existing ester reacts with trans-2-hexen-1-ol to form the desired product. smolecule.com For example, ethyl propionate can be reacted with trans-2-hexen-1-ol in the presence of a suitable catalyst to yield this compound and ethanol.
Table 1: Comparison of Synthesis Methods for Hexyl Esters
| Method | Reactants | Key Features | Reference |
| Direct Esterification | trans-2-hexen-1-ol + Propionic Acid | Acid-catalyzed; equilibrium-driven. | smolecule.com |
| Acylation | trans-2-hexen-1-ol + Propanoyl Chloride | Higher reactivity; requires a base. | chemsrc.com |
| Transesterification | trans-2-hexen-1-ol + Ethyl Propionate | Involves exchange of alcohol moiety. | smolecule.com |
| Enzymatic Esterification | trans-2-hexen-1-ol + Propionic Acid | Uses lipases; environmentally friendly. | doi.org |
Stereoselective Synthesis of the (E)-Isomer
The geometry of the double bond in the hexenyl moiety is crucial for the biological activity and aroma profile of the compound. The (E)-isomer, also known as the trans-isomer, is often the target of synthesis due to its specific sensory properties and biological functions. Achieving high stereoselectivity is therefore a primary goal.
The stereochemistry of the final product is largely determined by the starting material, trans-2-hexen-1-ol. This alcohol can be synthesized via several routes, including the isomerization of cis-3-hexenol in an acidic medium. scentree.co More sophisticated methods from the field of stereoselective synthesis can also be employed to ensure the exclusive or predominant formation of the (E)-isomer of the precursor alcohol. ethz.chjst.go.jp These methods might involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reactions leading to the alcohol. ethz.chgoogle.com
The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for creating carbon-carbon double bonds with a high degree of stereocontrol and can be adapted for the synthesis of (E)-alkenes. google.com
Preparation of Labeled Analogs for Metabolic and Degradation Studies
To trace the fate of this compound within a biological system or the environment, researchers often utilize isotopically labeled analogs. nih.gov This involves incorporating heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the molecule.
The synthesis of these labeled compounds follows the same fundamental pathways as their unlabeled counterparts, but with the use of labeled starting materials. For instance, to create a deuterium-labeled version of this compound, one could start with a deuterated version of trans-2-hexen-1-ol or propionic acid.
These labeled analogs are invaluable in metabolic studies. uky.edunih.gov By tracking the isotopic label, researchers can identify the metabolic products and elucidate the biochemical pathways involved in the breakdown of the compound. nih.govuky.edu For example, studies on the ozonolysis of trans-2-hexenal (B146799), a related compound, have utilized computational methods to understand its degradation in the atmosphere. acs.org Similarly, labeled analogs of this compound can be used to study its degradation under various environmental conditions.
Synthesis of Structural Variants for Structure-Activity Relationship (SAR) Investigations (e.g., for insect olfaction studies)
Understanding how the chemical structure of this compound relates to its biological activity, particularly in insect olfaction, is a key area of research. sci-hub.sezenodo.org Structure-Activity Relationship (SAR) studies involve the synthesis and testing of a series of structural variants of the parent molecule. sci-hub.se
These variants can be designed to probe the importance of different parts of the molecule. For example, the length of the alkyl chain in the propionate group could be varied by using different carboxylic acids in the esterification reaction (e.g., acetate (B1210297), butyrate, valerate). nih.gov Similarly, the hexenyl chain can be modified by altering its length, the position of the double bond, or by introducing substituents.
The synthesis of these analogs allows researchers to systematically map the structural requirements for a specific biological response, such as the activation of an olfactory receptor in an insect. fiu.eduethernet.edu.et By comparing the activity of the different variants, scientists can identify the key functional groups and structural features that are essential for the molecule's interaction with its biological target. This information is critical for understanding the principles of molecular recognition in olfaction and can guide the design of new compounds with specific activities.
Q & A
Q. How can trans-2-Hexenyl propionate be reliably identified and distinguished from its structural isomers in volatile organic compound (VOC) analysis?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method. Use polar capillary columns (e.g., DB-WAX) and compare retention indices (RI) against authenticated standards. For trans-2-Hexenyl propionate (CAS 53398-80-4), key spectral markers include:
- Base peak at m/z 57 (propionate fragment).
- Characteristic ions at m/z 99 (hexenyl fragment) and m/z 156 (molecular ion) .
- Reference libraries (e.g., NIST, FFDC databases) should be cross-checked for isomer discrimination, particularly against cis-3-Hexenyl propionate (CAS 33467-74-2) .
Q. What synthetic routes are optimal for laboratory-scale production of this compound with high stereochemical purity?
Answer:
- Esterification of trans-2-Hexenol with propionic anhydride under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) yields >90% purity.
- Key parameters :
- Molar ratio (alcohol:anhydride) of 1:1.2.
- Reaction temperature: 80–100°C for 4–6 hours.
- Purification via fractional distillation under reduced pressure (boiling point ~80–85°C at 10 mmHg) .
Q. What analytical methods are recommended for quantifying this compound in plant-derived matrices (e.g., olive oil volatiles)?
Answer:
- Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS:
- Fiber: 50/30 μm DVB/CAR/PDMS.
- Internal standard: 4-Methyl-2-pentanol (validated for linearity R² > 0.995).
- Quantitation via calibration curves using matrix-matched standards to account for lipid interference .
Q. How does this compound stability vary under different storage conditions?
Answer:
Q. What role does this compound play in plant-insect interactions, and how can this be experimentally validated?
Answer:
- Function : Acts as a herbivore-induced plant volatile (HIPV) in tritrophic interactions (e.g., attracting parasitoid wasps).
- Validation methods :
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different plant models?
Answer:
- Meta-analysis framework :
- Compare experimental variables: dose (ppm vs. ppb), application method (foliar spray vs. vapor phase), and plant developmental stage.
- Address confounding factors (e.g., co-occurring VOCs in blends) via GC×GC-TOFMS for comprehensive profiling .
Q. How can chiral synthesis of this compound be achieved, and what are its implications for enantioselective bioactivity studies?
Answer:
Q. What metabolomic approaches elucidate the endogenous biosynthesis pathway of this compound in plants?
Answer:
Q. How do experimental design choices (e.g., extraction temperature, solvent polarity) impact the recovery efficiency of this compound in VOC studies?
Answer:
- Response Surface Methodology (RSM) : Optimize variables (e.g., temperature: 20–40°C, solvent: hexane vs. dichloromethane) using a Box-Behnken design .
- Validation : Recovery rates >85% are achievable with hexane at 30°C and 60-minute extraction .
Q. What mechanistic studies clarify the contradictory roles of this compound in antimicrobial vs. phytotoxic effects?
Answer:
- Dual RNA-seq : Profile microbial and plant transcriptomes during exposure.
- Dose-response assays : Test MIC (Minimum Inhibitory Concentration) against Botrytis cinerea vs. phytotoxicity thresholds in Nicotiana benthamiana .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
